![molecular formula C11H11N B11920788 4,6-Dimethylisoquinoline CAS No. 102878-55-7](/img/structure/B11920788.png)
4,6-Dimethylisoquinoline
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Overview
Description
4,6-Dimethylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The structure of this compound consists of a benzene ring fused to a pyridine ring, with methyl groups attached at the 4th and 6th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylisoquinoline can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form the isoquinoline ring system .
Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst, such as palladium or copper. This method provides high yields and short reaction times .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high efficiency and yield. The use of microwave irradiation and solvent-free conditions has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinolines.
Scientific Research Applications
4,6-Dimethylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including alkaloids.
Medicine: Isoquinoline derivatives have shown potential as anticancer, antimalarial, and antimicrobial agents.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 4,6-Dimethylisoquinoline involves its interaction with various molecular targets. It can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drug development . Additionally, it can inhibit certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the methyl groups at the 4th and 6th positions.
6-Hydroxy-1,4-dimethylisoquinoline: A hydroxylated derivative with different biological activities.
4,4-Dimethylisoquinoline-1,3(2H,4H)-dione: A compound with potential antiplatelet activity.
Uniqueness: 4,6-Dimethylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 4th and 6th positions enhances its stability and reactivity compared to other isoquinoline derivatives.
Biological Activity
4,6-Dimethylisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antiproliferative effects, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the isoquinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine-like ring. The methyl groups at positions 4 and 6 influence its biological activity and solubility.
Antiproliferative Activity
Recent studies have demonstrated that this compound derivatives exhibit notable antiproliferative activity against various cancer cell lines. For instance, one study evaluated several isoquinoline derivatives for their ability to inhibit the proliferation of multiple myeloma cells (NCI-H929) and reported an IC50 value of 2.25 µM for the most active compound, which is structurally related to this compound .
Table 1: Antiproliferative Activity of Isoquinoline Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound derivative | NCI-H929 | 2.25 |
Lenalidomide | NCI-H929 | 1.12 |
Other derivatives | Various | >50 |
The mechanism underlying the antiproliferative effects of this compound involves the modulation of key cellular pathways. It has been shown to induce apoptosis in cancer cells through the degradation of transcription factors IKZF1 and IKZF3 via the CRBN pathway. This process is similar to that observed with established drugs like lenalidomide .
Receptor Interactions
This compound has also been investigated for its interaction with various receptors. Notably, it has been identified as a potential antagonist for the alpha-2B adrenergic receptor (α2B-AR). In a study assessing its antiplatelet activity, a derivative exhibited IC50 values of 26.9 µM and 20.5 µM against collagen and ADP/adrenaline-induced platelet aggregation, respectively .
Table 2: Receptor Interaction Data
Receptor | Compound | Activity Type | IC50 (µM) |
---|---|---|---|
Alpha-2B Adrenergic | This compound derivative | Antagonist | 26.9 |
20.5 |
Case Studies
Case Study 1: Anticancer Activity
A detailed investigation into the anticancer properties of this compound derivatives was conducted using flow cytometry to analyze apoptosis induction in NCI-H929 cells. The results indicated that treatment with these compounds led to significant increases in early and late apoptosis rates .
Case Study 2: Antiplatelet Effects
Another study focused on the antiplatelet effects of a specific derivative of this compound. The compound's ability to inhibit platelet aggregation suggests potential therapeutic applications in cardiovascular diseases where platelet activation plays a critical role .
Properties
CAS No. |
102878-55-7 |
---|---|
Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4,6-dimethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-8-3-4-10-7-12-6-9(2)11(10)5-8/h3-7H,1-2H3 |
InChI Key |
AZYXYVVXCUXMKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NC=C2C |
Origin of Product |
United States |
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